N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also seems to have a benzamide group and an ethylsulfanyl group .
Scientific Research Applications
Synthesis and Characterization
1,3,4-Oxadiazoles and their derivatives are synthesized through various methods, showing versatility in chemical reactions and potential for creating novel compounds with specific properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and characterized by spectral studies, confirming their structure through single crystal X-ray diffraction methods. These compounds are often explored for their potential in creating new materials or in drug design due to their distinctive structural features (Karanth et al., 2019).
Biological Studies
Several studies have been conducted on the biological activities of 1,3,4-oxadiazole derivatives, including their antimicrobial, antifungal, and anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity (Ravinaik et al., 2021).
Molecular Wires and Optoelectronic Properties
The structural modification of 1,3,4-oxadiazole derivatives to include ethynyl- and butadiynyl- substituents has led to the creation of molecular wires with significant stability and optoelectronic properties. These modifications enable the application of these compounds in electronic and photonic devices, highlighting the potential of 1,3,4-oxadiazole derivatives in materials science (Wang et al., 2006).
Antimicrobial and Anti-Proliferative Activities
The N-Mannich bases of 1,3,4-oxadiazole derivatives have been investigated for their antimicrobial and anti-proliferative activities, showing promising results against various pathogens and cancer cell lines. This research underlines the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-16-8-6-5-7-14(16)17(23)20-19-22-21-18(24-19)15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUIOCZVMRVVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.